molecular formula C₁₀H₂₀O₂ B031092 2,2,3,5-Tetramethylhexanoic acid CAS No. 24353-78-4

2,2,3,5-Tetramethylhexanoic acid

Cat. No.: B031092
CAS No.: 24353-78-4
M. Wt: 172.26 g/mol
InChI Key: OJBOWZVSJWNXKS-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylhexanoic acid is a carboxylic acid with the molecular formula C10H20O2. It is a colorless liquid that is slightly soluble in water and has a molecular weight of 172.26 g/mol . This compound is known for its unique structure, which includes four methyl groups attached to a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,5-Tetramethylhexanoic acid can be synthesized through the alkylation of nonylene with carbon monoxide, followed by rearrangement reactions . The process involves the use of catalysts and specific reaction conditions to ensure the correct placement of the methyl groups on the hexanoic acid chain.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the alkylation and rearrangement reactions are carefully controlled. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,5-Tetramethylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under UV light or heat.

Major Products Formed:

Scientific Research Applications

2,2,3,5-Tetramethylhexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,5-Tetramethylhexanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate protons (H+) and participate in acid-base reactions. It can also form esters and amides through reactions with alcohols and amines, respectively. These interactions are crucial in its role as a reagent and intermediate in chemical synthesis .

Comparison with Similar Compounds

  • 2,4-Dimethyl-2-isopropylpentanoic acid
  • 2,5-Dimethyl-2-ethylhexanoic acid
  • 2,2-Dimethyloctanoic acid

Comparison: 2,2,3,5-Tetramethylhexanoic acid is unique due to the specific placement of its methyl groups, which affects its chemical reactivity and physical properties. Compared to its similar compounds, it has distinct boiling points, solubility, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,2,3,5-tetramethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)6-8(3)10(4,5)9(11)12/h7-8H,6H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBOWZVSJWNXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058340
Record name 2,2,3,5-Tetramethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24353-78-4
Record name 2,2,3,5-Tetramethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,5-Tetramethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,5-TETRAMETHYLHEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79471D31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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